molecular formula C19H19N3O5S2 B2604050 N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide CAS No. 438029-50-6

N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide

Cat. No.: B2604050
CAS No.: 438029-50-6
M. Wt: 433.5
InChI Key: ZMJXLKAMRDVHJT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide group to a phenoxy ring substituted with a morpholinosulfonyl moiety. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c23-18(21-19-20-16-3-1-2-4-17(16)28-19)13-27-14-5-7-15(8-6-14)29(24,25)22-9-11-26-12-10-22/h1-8H,9-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJXLKAMRDVHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinosulfonyl group: This step may involve the reaction of the benzo[d]thiazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the phenoxyacetamide moiety: This can be accomplished by reacting the intermediate with a phenoxyacetic acid derivative under amide coupling conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiazole vs. Carbazole Derivatives

  • N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide (): This analog replaces the benzothiazole with a carbazole ring, a larger aromatic system with extended π-conjugation. Carbazole derivatives are associated with DNA intercalation and topoisomerase inhibition .

Benzothiazole vs. Isoquinoline Derivatives

  • (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (): Incorporation of a dihydroisoquinoline ring introduces a rigid, planar structure. Such modifications can alter binding kinetics to enzymes like acetylcholinesterase, which are relevant in Alzheimer’s disease .

Substituent Variations

Morpholinosulfonyl vs. Piperazine Derivatives

  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(aryl-substituted)piperazines-1-yl]acetamide (): Piperazine substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) modulate electronic and steric properties. For example, the 4-chlorophenyl group in compound 14 () increases molecular weight (426.96 g/mol) and may enhance hydrophobic interactions compared to the morpholinosulfonyl group, which offers hydrogen-bonding capability via its sulfonamide oxygen .

Morpholinosulfonyl vs. Nitro/Methoxy Groups

  • In contrast, the methoxy group (-OCH₃) in compound 22 () enhances electron density, possibly stabilizing interactions with aromatic residues in enzyme active sites .

Bioisosteric Replacements

Acetamide Linkers vs. Triazole-Based Scaffolds

  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ():
    The triazole ring serves as a bioisostere for the acetamide linker, offering metabolic stability and improved pharmacokinetics. The thiophene substituent introduces sulfur-mediated interactions, which may complement the benzothiazole’s sulfur atom in metal coordination .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Activity Evidence ID
Target Compound 493.57 N/A Morpholinosulfonyl, Benzothiazole Kinase inhibition (hypothesized) [20]
N-(9-Ethylcarbazol-3-yl)-2-[4-(morpholinosulfonyl)phenoxy]acetamide 493.57 N/A Carbazole, Morpholinosulfonyl DNA intercalation [20]
Compound 14 (Piperazine-chlorophenyl analog) 426.96 282–283 4-Chlorophenyl, Piperazine MMP inhibition (anti-inflammatory) [2]
N-(6-Methoxybenzothiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide 382.41 N/A Methoxy, Propargyloxy Kinase inhibition [5]

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group and a phenoxyacetamide structure. Its synthesis typically involves multi-step organic reactions, including the condensation of benzo[d]thiazole derivatives with morpholino sulfonyl chlorides under basic conditions. The synthetic pathway can be summarized as follows:

  • Starting Materials : Benzo[d]thiazole derivatives and morpholino sulfonyl chlorides.
  • Reaction Conditions : Basic medium, often using solvents like dichloromethane or ethanol.
  • Final Product : this compound.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antimicrobial activity. A study synthesized various benzothiazole derivatives and evaluated their effectiveness against gram-positive and gram-negative bacteria as well as fungi. The results demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/mL)Bacterial Strain
BTC-j12.5Staphylococcus aureus
BTC-r6.25Pseudomonas aeruginosa
BTC-f3.125Escherichia coli

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A docking study with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, revealed potential interactions that could inhibit its activity. This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. For instance, the compound's structure allows it to modulate COX-2 activity, which is pivotal in the inflammatory response.

Case Studies

  • Antimicrobial Evaluation : In a study focusing on the antimicrobial potential of benzothiazole derivatives, compounds similar to this compound were synthesized and tested against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their use as potential therapeutic agents against infections .
  • Docking Studies : A computational analysis using molecular docking confirmed that the compound interacts favorably with COX-2, suggesting its potential as an anti-inflammatory drug candidate . The binding affinities observed in these studies provide insights into how structural modifications could enhance efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide?

  • The synthesis typically involves multi-step routes, starting with the formation of the benzothiazole core followed by functionalization with phenoxy and morpholinosulfonyl groups. Key steps include:

  • Coupling reactions : Use of DMF or dichloromethane as solvents to promote nucleophilic substitution or condensation .
  • Catalysts : Employing bases like triethylamine or palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Protection/deprotection : Selective protection of reactive groups (e.g., amines) to avoid side reactions .
    • Optimization of temperature (60–100°C) and pH (neutral to slightly basic) is critical for yield enhancement (≥70%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the benzothiazole, phenoxy, and morpholinosulfonyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What in vitro models are suitable for initial biological screening?

  • Anticancer activity : Screening against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values (reported range: 5–50 µM for analogs) .
  • Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to evaluate MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl ring enhances antimicrobial potency by improving membrane penetration .
  • Morpholinosulfonyl modification : Replacing morpholine with piperazine or altering sulfonyl positioning can modulate kinase inhibition (e.g., Src kinase) .
  • Benzothiazole substitution : Ethyl or methoxy groups at the 4-position of benzothiazole improve metabolic stability .

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or kinase targets (e.g., binding energy ≤ -8 kcal/mol indicates strong affinity) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (optimal 2–4), bioavailability (≥30%), and CYP450 metabolism risks .

Q. How can contradictions in biological data across studies be resolved?

  • Assay standardization : Cross-validate using identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for MIC) .
  • Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. ethylsulfonyl) to isolate substituent effects .
  • In vivo correlation : Perform xenograft models for anticancer activity to confirm in vitro findings .

Q. What strategies enhance stability under physiological conditions?

  • Prodrug design : Esterification of the acetamide group to improve solubility and reduce first-pass metabolism .
  • Formulation : Use of cyclodextrin complexes or liposomal encapsulation to enhance plasma half-life .

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